Beta-naphthylacetic acids derivative 1

Description

Historical Perspectives on Naphthaleneacetic Acid Auxins

The journey of naphthaleneacetic acid auxins began in the early 20th century with the study of natural plant hormones. quora.combloomtechz.com However, the difficulty in extracting and purifying these natural auxins in sufficient quantities led researchers to seek synthetic alternatives. bloomtechz.com In 1929, the synthesis of a compound with a similar chemical structure to natural auxins, named naphthalene (B1677914) acetic acid (NAA), marked a significant milestone. bloomtechz.com The subsequent preparation of NAA crystals in the 1930s paved the way for its application as a plant growth regulator. bloomtechz.com By the mid-20th century, the benefits of NAA in promoting plant growth and improving crop yields were widely recognized, establishing it as a key component in agricultural production. bloomtechz.com

Structural Isomerism: Distinguishing 1-Naphthylacetic Acid from 2-Naphthylacetic Acid (Beta-Naphthylacetic Acid)

Naphthaleneacetic acid exists as two structural isomers, distinguished by the point of attachment of the carboxymethyl group to the naphthalene ring. wikipedia.orgnih.gov In 1-naphthylacetic acid (α-naphthylacetic acid or NAA), the acetic acid group is attached to the first carbon atom (alpha position) of the naphthalene ring. wikipedia.org In contrast, 2-naphthylacetic acid (β-naphthylacetic acid) has the acetic acid group bonded to the second carbon atom (beta position). bcpcpesticidecompendium.org

This seemingly small difference in structure can lead to variations in biological activity, with the α-isomer, 1-naphthylacetic acid, being the more commonly used and generally more potent form in agricultural applications. nih.gov

Table 1: Comparison of 1-Naphthylacetic Acid and 2-Naphthylacetic Acid

| Feature | 1-Naphthylacetic Acid (α-NAA) | 2-Naphthylacetic Acid (β-NAA) |

|---|---|---|

| Systematic Name | (Naphthalen-1-yl)acetic acid | (Naphthalen-2-yl)acetic acid |

| CAS Registry No. | 86-87-3 | 581-96-4 |

| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₁₀O₂ |

| Common Use | Widely used as a plant growth regulator. cyclebiostimulants.com | Also has auxin activity, used in agriculture. cyclebiostimulants.comresearchgate.net |

| Relative Activity | Generally considered more potent. nih.gov | Biologically active, but less common than the α-isomer. |

Overview of Auxin Chemistry and its Relevance to Beta-Naphthylacetic Acid Derivatives

Auxins are a class of plant hormones characterized by their ability to promote cell elongation. quora.com Synthetic auxins like the naphthaleneacetic acids mimic the natural auxin indole-3-acetic acid (IAA) by binding to specific receptor proteins in plant cells. quora.com This binding initiates a cascade of gene expression that leads to various physiological responses, including cell division and differentiation. quora.com

Chemically, 1-naphthylacetic acid is a weak acid that is soluble in many organic solvents such as ethanol (B145695) and acetone (B3395972), but only slightly soluble in water. bloomtechz.comsolubilityofthings.complantmedia.com Its solubility in aqueous solutions can be increased in alkaline conditions due to the formation of a salt. solubilityofthings.com The naphthalene ring structure is a key determinant of its biological activity. solubilityofthings.com

Scope and Significance of Research on Beta-Naphthylacetic Acid Derivatives

The primary significance of naphthaleneacetic acid derivatives lies in their widespread application in agriculture and horticulture. bloomtechz.comwikipedia.org They are used to:

Promote adventitious root formation in cuttings. plantmedia.comdoraagri.com

Prevent premature fruit drop. byjus.comwikipedia.org

Induce flowering and increase fruit set. byjus.comdoraagri.com

Act as a fruit thinning agent. herts.ac.uk

Research continues to explore the broader implications of these compounds. For instance, studies have investigated the interaction of 1-naphthylacetic acid with DNA, which is crucial for understanding its mode of action and potential effects at the molecular level. nih.gov Furthermore, advanced analytical methods are being developed for the sensitive detection of these compounds in various samples. researchgate.net The presence of 1-naphthylacetic acid has also been noted in metabolomic studies of fruits like pineapple, highlighting its role in fruit development. mdpi.com

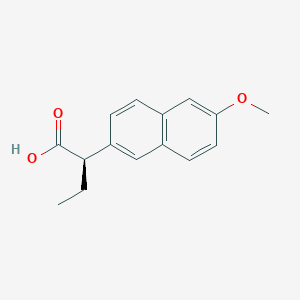

Structure

3D Structure

Properties

Molecular Formula |

C15H16O3 |

|---|---|

Molecular Weight |

244.28 g/mol |

IUPAC Name |

(2R)-2-(6-methoxynaphthalen-2-yl)butanoic acid |

InChI |

InChI=1S/C15H16O3/c1-3-14(15(16)17)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9,14H,3H2,1-2H3,(H,16,17)/t14-/m1/s1 |

InChI Key |

LSDAHSHHKKHOKE-CQSZACIVSA-N |

Isomeric SMILES |

CC[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Beta Naphthylacetic Acids

Classical and Contemporary Synthesis Routes for 2-Naphthylacetic Acid

2-Naphthylacetic acid (2-NAA), also known as beta-naphthylacetic acid, is a key synthetic auxin and a precursor for various derivatives. nih.govnih.gov Its synthesis has been achieved through several established pathways.

Classical Methods:

Hydrolysis of 2-Naphthylacetonitrile (B189437): A traditional and direct method involves the hydrolysis of 2-naphthylacetonitrile. google.comchemicalbook.com This reaction can be performed under acidic or basic conditions to yield 2-naphthylacetic acid or its salt. google.com Industrially, hydrochloric acid is often preferred for its efficiency and cost-effectiveness in liberating the final acid product. google.com

Willgerodt-Kindler Reaction: This classical named reaction provides a route from 2'-acetonaphthone. google.comjustia.com The process involves reacting the ketone with sulfur and an amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to produce 2-naphthylacetic acid. wikipedia.orgmsu.eduorganic-chemistry.org The original Willgerodt reaction used ammonium (B1175870) polysulfide. wikipedia.org

Contemporary Methods:

Carbonylation of 2-(Halomethyl)naphthalene: Modern approaches include the carbonylation of 2-halomethylnaphthalene. For example, reacting 2-chloromethylnaphthalene with carbon monoxide in the presence of a cobalt catalyst and a base like sodium methylate can produce the methyl ester of 2-naphthylacetic acid, which is then hydrolyzed. prepchem.com

Palladium-Catalyzed Coupling: The synthesis of 2-naphthylacetonitrile, a direct precursor to 2-NAA, can be achieved via a palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides like 2-chloronaphthalene. chemicalbook.com

The Willgerodt-Kindler reaction is a notable transformation. Its mechanism is complex and involves several steps. wikipedia.orgmsu.edu It begins with the formation of an enamine from the reaction of 2'-acetonaphthone with morpholine. wikipedia.org This enamine then reacts with sulfur. The reaction proceeds through a series of proposed intermediates, including a potential aziridine (B145994) species, leading to the migration of the carbonyl functional group to the end of the alkyl chain. wikipedia.orgic.ac.uk The resulting thioamide is then hydrolyzed to the carboxylic acid. organic-chemistry.org

The hydrolysis of 2-naphthylacetonitrile is a more straightforward nucleophilic acyl substitution reaction. Under basic conditions, the hydroxide (B78521) ion attacks the carbon of the nitrile group, and after a series of proton transfers, an amide intermediate is formed, which is further hydrolyzed to the carboxylate salt. Acidification then yields the final carboxylic acid. google.com

Optimizing yield and ensuring high purity are critical in the synthesis of 2-naphthylacetic acid. In the Willgerodt-Kindler reaction, purification is necessary to remove sulfur-containing byproducts. google.com This can be achieved by contacting the reaction product with a hydrocarbon solvent to remove elemental sulfur. google.com For syntheses proceeding through 2-naphthylacetonitrile, achieving high purity of the nitrile intermediate is crucial. justia.com Methods have been developed to produce 2-naphthylacetonitrile with an HPLC purity of 95% or higher. justia.comgoogle.com

Final purification of 2-naphthylacetic acid is often accomplished by recrystallization from solvents like water or benzene. chemicalbook.com The purity can be assessed by its melting point, which is typically in the range of 142-145 °C. chemimpex.com

Design and Synthesis of Novel Beta-Naphthylacetic Acid Derivatives

The 2-naphthylacetic acid scaffold is a versatile starting point for creating a wide array of derivatives with diverse properties. google.com

Functional groups can be introduced onto the naphthalene (B1677914) ring system or the acetic acid side chain.

Ring Substitution: The naphthalene ring can be substituted with various groups. For instance, trifluoromethyl groups can be introduced by first treating a methyl-substituted 2-naphthylacetic acid ester with chlorine and phosphorus trichloride, followed by reaction with antimony trifluoride. google.com Hydroxylated derivatives, such as α,α-dimethyl-6-hydroxy-2-naphthaleneacetic acid, can be synthesized from the corresponding methoxy-substituted precursors. prepchem.com

Side Chain Modification: The carboxylic acid group is a prime site for modification. Amide derivatives can be readily prepared. For example, reacting 1-naphthaleneacetic acid with glycine (B1666218) ethyl ester hydrochloride in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) yields the corresponding amide. researchgate.net

When the alpha-carbon of the acetic acid moiety is substituted, it becomes a chiral center, leading to the existence of enantiomers. google.com The synthesis of specific stereoisomers is of significant interest, particularly for biologically active molecules.

Asymmetric synthesis of 2-arylpropionic acids, a class of compounds that includes derivatives of 2-naphthylacetic acid like Naproxen, has been achieved using chiral auxiliaries. For example, chiral oxazolidinones can be used to direct the asymmetric alkylation of the α-carbon, leading to the desired (S)-enantiomer. scilit.com The asymmetric oxidative coupling of 2-naphthols using chiral metal complexes (e.g., based on copper or iron) is a powerful method for creating axially chiral BINOL derivatives, which highlights the advanced strategies available for controlling stereochemistry in naphthalene-based systems. mdpi.com Catalytic asymmetric dearomatization of 2-naphthols is another modern technique to produce chiral derivatives. rsc.org

Esterification: Esters of 2-naphthylacetic acid are common derivatives. Methyl esters can be prepared as intermediates in certain synthetic routes, for example, through the carbonylation of 2-chloromethylnaphthalene in methanol. prepchem.com Acetate (B1210297) esters can be formed through the acetylation of β-naphthol with acetic anhydride. praxilabs.com

Salt Formation: As a carboxylic acid, 2-naphthylacetic acid readily forms salts with bases. nih.gov These salt forms can have different solubility profiles compared to the parent acid.

Green Chemistry Principles in Beta-Naphthylacetic Acid Derivative Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of beta-naphthylacetic acid derivatives to minimize environmental impact and enhance safety. These principles focus on the use of less hazardous reagents, environmentally benign solvents, and energy-efficient processes.

One approach to greener synthesis involves the use of catalytic methods. For instance, the synthesis of 1-naphthaleneacetic acid, a constitutional isomer of beta-naphthylacetic acid, can be achieved by heating chloroacetic acid and naphthalene in the presence of a potassium bromide catalyst. This method, while requiring high temperatures (210-235°C), avoids the use of more hazardous reagents and multiple steps often associated with classical synthetic routes. google.com Another green approach is the use of domino reactions, which allow for the formation of multiple chemical bonds in a single step, thereby reducing waste and improving atom economy. For example, domino reactions of Morita–Baylis–Hillman acetates have been used to synthesize various naphthalene derivatives. nih.gov

Furthermore, the use of alternative energy sources like microwave irradiation can accelerate reaction times and reduce energy consumption. While specific examples for beta-naphthylacetic acid derivatives are not prevalent in the provided results, this technique is widely applied in organic synthesis and represents a viable green chemistry approach. The choice of solvent is another critical aspect. The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key focus. For example, the synthesis of some amide derivatives of 1-naphthaleneacetic acid has been carried out in dichloromethane, but further optimization could explore greener solvent choices. nih.gov

Polymer-Based and Slow-Release Formulations of Beta-Naphthylacetic Acid Derivatives

To enhance the efficacy and control the delivery of beta-naphthylacetic acid and its derivatives, particularly in agricultural applications where they act as plant growth regulators, polymer-based and slow-release formulations have been developed. These formulations aim to release the active compound gradually over time, maintaining an effective concentration and reducing the need for frequent applications.

One strategy involves the covalent attachment of the beta-naphthylacetic acid derivative to a polymer backbone. For example, water-soluble copolymers of acrylamide (B121943) containing side-linkages with 1-naphthylacetic acid (NAA) have been synthesized. researchgate.net The NAA is released through the hydrolysis of the chemical bond connecting it to the polymer. researchgate.net The rate of release can be controlled by modifying the polymer's molecular weight and the concentration of the active ingredient within the polymer matrix. researchgate.net

Another approach utilizes hydrogels, which are three-dimensional polymer networks that can absorb and retain large amounts of water. Beta-cyclodextrin hydrogels have been used to encapsulate naphthaleneacetic acid. researchgate.net The release of the active compound from these hydrogels can be triggered by changes in pH, providing a mechanism for environmentally responsive delivery. researchgate.net The hydrophobic interaction between the naphthalene ring and the cavity of the β-cyclodextrin is a key factor in the loading of the active ingredient into the hydrogel. researchgate.net

Furthermore, nanostructured materials have been explored for the controlled release of these compounds. Novel conjugated nanospheres have been synthesized from 1-naphthylacetic acid, 3-aminopropyltriethoxysilane (B1664141) (APTES), and tetraethyl orthosilicate. nih.gov These nanospheres provide a sustained release of the active ingredient, and the release rate can be influenced by factors such as particle size, temperature, and the acidity or alkalinity of the surrounding medium. nih.gov

The following table provides examples of different polymer-based formulations for naphthylacetic acid derivatives:

| Formulation Type | Polymer/Matrix | Active Ingredient | Release Mechanism | Reference |

| Copolymer | Acrylamide | 1-Naphthylacetic acid | Hydrolysis | researchgate.net |

| Hydrogel | Beta-cyclodextrin | Naphthaleneacetic acid | pH-sensitive release | researchgate.net |

| Nanospheres | Silica-based | 1-Naphthylacetic acid | Diffusion | nih.gov |

Mechanistic Basis of Biological Activity of Beta Naphthylacetic Acid Derivatives

Cellular and Molecular Mechanisms of Auxin Action in Plants

The physiological effects of beta-naphthylacetic acid derivatives are rooted in their ability to mimic the action of the natural plant hormone indole-3-acetic acid (IAA). These synthetic auxins influence a wide array of cellular processes, ultimately impacting plant growth and morphology.

Modulation of Gene Expression in Plant Tissues

Beta-naphthylacetic acid derivatives, such as NAA, are potent modulators of gene expression in plant tissues. Transcriptomic analyses have revealed that the application of NAA leads to significant changes in the expression of a large number of genes. peerj.commdpi.com For instance, in response to NAA treatment, thousands of genes can be differentially expressed, with a substantial number being specifically responsive to the NAA treatment under certain stress conditions. mdpi.com

Studies have shown that NAA treatment can up-regulate the expression of genes involved in various metabolic and signaling pathways. In Achyranthes bidentata, treatment with NAA and 6-benzyladenine led to the up-regulation of over 13,000 unigenes, including those involved in hormone and terpenoid biosynthesis. nih.gov Furthermore, research on tea cuttings demonstrated that NAA treatment altered the expression of genes related to endogenous hormone pathways, with most cytokinin-related genes being downregulated and most brassinosteroid-related genes being upregulated. nih.gov

The table below summarizes the effect of NAA on the expression of different gene families involved in auxin signaling.

| Gene Family | Effect of NAA Treatment | Plant Species/Context | Reference |

| Aux/IAA | Primarily increased expression | Tea Cuttings | nih.gov |

| GH3 | Primarily increased expression | Tea Cuttings | nih.gov |

| SAUR | Primarily decreased expression | Tea Cuttings | nih.gov |

| Cytokinin-related | Mostly downregulated | Tea Cuttings | nih.gov |

| Brassinosteroid-related | Mostly upregulated | Tea Cuttings | nih.gov |

These alterations in gene expression are fundamental to the diverse physiological responses induced by NAA, from promoting root formation to influencing fruit development. wikipedia.orgnih.gov

Influence on Cell Division and Elongation Processes

A key mechanism through which beta-naphthylacetic acid derivatives impact plant development is by differentially influencing cell division and elongation. nih.govnih.govcapes.gov.br Research on tobacco cell lines has demonstrated that NAA primarily stimulates cell elongation at concentrations much lower than those required to stimulate cell division. nih.govnih.govcapes.gov.br This is in contrast to other synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), which preferentially promotes cell division. nih.govnih.govcapes.gov.br

This differential effect suggests that NAA and other auxins can activate distinct signaling pathways to control these two fundamental cellular processes. nih.govnih.govcapes.gov.br The model proposed from these studies suggests that NAA has a higher affinity for the receptor that triggers cell elongation, while a different receptor with a higher affinity for 2,4-D activates cell division. nih.gov

The following table illustrates the differential effects of NAA and 2,4-D on cell processes in tobacco cell lines.

| Auxin | Primary Effect | Relative Concentration for Effect |

| 1-Naphthaleneacetic acid (NAA) | Stimulates cell elongation | Low |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Promotes cell division | High (for elongation) |

This targeted influence on cell elongation is a cornerstone of NAA's utility in agricultural applications, such as promoting root growth. wikipedia.org

Effects on Membrane Permeability and Water Uptake in Plants

By maintaining membrane permeability, NAA can help mitigate the effects of certain stresses. For example, in tomato plants under cadmium stress, treatment with NAA helped to maintain membrane permeability, which was associated with reduced oxidative damage. mdpi.com This suggests that the ability of NAA to influence membrane properties is an important aspect of its protective effects in plants.

Role in RNA Synthesis Pathways

The modulation of gene expression by beta-naphthylacetic acid derivatives is intrinsically linked to their influence on RNA synthesis pathways. The application of NAA can lead to global changes in the transcriptome, indicating a profound effect on the synthesis of messenger RNA (mRNA). peerj.commdpi.comnih.gov

Furthermore, there is evidence that NAA can interact with DNA, which could have implications for RNA synthesis. Studies investigating the interaction of NAA with calf thymus DNA have shown that NAA can bind to DNA and induce conformational changes. nih.gov This interaction, described as intercalation, could potentially influence the process of transcription, where DNA is used as a template for RNA synthesis. nih.gov While the direct impact of this interaction on specific RNA synthesis pathways in vivo requires further elucidation, it points to another layer of molecular interaction through which NAA may exert its effects.

Interaction with Auxin Receptors and Signaling Pathways

The biological activity of beta-naphthylacetic acid derivatives is initiated by their interaction with specific auxin receptors and the subsequent activation of downstream signaling pathways.

Agonist Activity at Plant Auxin Receptors

Beta-naphthylacetic acid derivatives function as agonists at plant auxin receptors, meaning they bind to these receptors and elicit a physiological response similar to that of the natural auxin, IAA. peerj.compnas.org The primary auxin receptors are members of the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. pnas.orgresearchgate.net

Upon binding of an auxin like NAA, the TIR1/AFB receptor forms a complex with an AUX/IAA transcriptional repressor protein. pnas.org This binding event targets the AUX/IAA protein for degradation via the proteasome pathway. pnas.org The degradation of these repressors then allows for the activation of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. researchgate.net

Research has shown that different synthetic auxins can have selective agonist activity, interacting differently with various AUX/IAA proteins. pnas.org This selectivity can lead to the activation of specific signaling pathways and result in distinct developmental outcomes. pnas.org For example, certain synthetic auxin agonists have been shown to induce the degradation of specific AUX/IAA proteins, thereby modulating plant development in a targeted manner. pnas.org

Downstream Physiological Responses Triggered by Receptor Binding

Beta-naphthylacetic acid derivatives, particularly 1-naphthaleneacetic acid (NAA), are recognized as synthetic auxins, a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. herts.ac.uk The binding of these molecules to specific auxin receptors initiates a cascade of downstream physiological responses. These responses are fundamental to the compound's utility in agriculture and horticulture. herts.ac.ukwikipedia.org

Furthermore, receptor engagement leads to the induction of root formation, a process known as rhizogenesis. wikipedia.org This is a critical response utilized in the propagation of plants from cuttings, where the application of NAA promotes the development of adventitious roots. herts.ac.uk The ability to stimulate root growth makes it a valuable tool for horticulturalists. wikipedia.org

In addition to growth promotion, beta-naphthylacetic acid derivatives can influence flowering and fruit development. They have been observed to be involved in the formation of flower buds in plants like tobacco and pistachio. researchgate.net Moreover, these compounds are used to manage fruit set, prevent premature fruit drop, and for fruitlet thinning to improve the quality of the remaining fruits. nih.gov The physiological responses are concentration-dependent, with excessive amounts potentially leading to growth inhibition. wikipedia.org

A summary of the key physiological responses is presented in the table below.

| Physiological Response | Description | Plant Species Examples |

| Cell Division & Elongation | Stimulation of cell proliferation and growth, leading to overall plant development and callus formation. researchgate.netscience.gov | Tobacco, Coleus researchgate.net |

| Root Formation (Rhizogenesis) | Induction of adventitious root development from stems and leaves. wikipedia.org | Apples, Olives, Oranges, Potatoes wikipedia.org |

| Flower Bud Formation | Involvement in the initiation and development of flower buds. researchgate.net | Tobacco, Pistachio researchgate.net |

| Fruit Set and Development | Prevention of premature fruit drop and thinning of fruitlets. nih.gov | Apples, Oranges wikipedia.orgnih.gov |

Enzymatic Hydrolysis and Metabolic Transformations (Non-Human)

In non-human biological systems, particularly in plants and microorganisms, beta-naphthylacetic acid derivatives undergo various enzymatic hydrolysis and metabolic transformations. These processes are crucial for the regulation of the compound's activity and its detoxification within the organism. researchgate.net

In plant tissues, 1-naphthaleneacetic acid (NAA) is rapidly metabolized. science.gov A primary metabolic pathway involves the conjugation of NAA with other molecules, such as sugars and amino acids. science.gov For instance, in tobacco and Coleus explants, NAA has been shown to form conjugates with glucose and aspartic acid. researchgate.netnih.gov The formation of 1-naphthylacetylaspartic acid (1-NAAsp) and 1-O-(naphthylacetyl)-β-D-glucose has been identified as a significant metabolic route. researchgate.netnih.gov These conjugation reactions are catalyzed by specific enzymes within the plant cells. The formation of these conjugates can be considered a detoxification mechanism, as they are often less active or inactive forms of the parent compound. researchgate.net

Microorganisms also play a significant role in the transformation of naphthalene-based compounds. nih.gov Certain bacteria, such as Pseudomonas species, can degrade naphthalene (B1677914) and its derivatives. ethz.ch The metabolic pathways in microorganisms often involve hydroxylation and ring cleavage reactions. nih.gov For instance, the degradation of 1-methylnaphthalene (B46632) by Pseudomonas putida involves the hydroxylation of the aromatic ring, leading to the formation of methylsalicylate and methylcatechol, which are then channeled into central metabolic pathways. nih.gov While the specific pathways for beta-naphthylacetic acid can vary, the general principle of enzymatic modification to facilitate degradation is conserved. Some sulfate-producing bacteria utilize 2-naphthylacetic acid as an initial metabolite in the anaerobic degradation of naphthalene. researchgate.net

The table below summarizes the key metabolic transformations in different organisms.

| Organism Type | Transformation Process | Key Metabolites |

| Plants | Conjugation with amino acids and sugars. researchgate.netscience.gov | 1-Naphthylacetylaspartic acid (1-NAAsp), 1-O-(naphthylacetyl)-β-D-glucose researchgate.netnih.gov |

| Bacteria | Hydroxylation and ring cleavage. nih.govethz.ch | Methylsalicylate, Methylcatechol (from 1-methylnaphthalene degradation) nih.gov |

Radical Reactions and Oxidative Degradation Pathways

Beta-naphthylacetic acid derivatives are susceptible to degradation through radical reactions and oxidative pathways, particularly in the environment. These reactions are important for the environmental fate and persistence of the compound. wikipedia.org

The degradation of 1-naphthaleneacetic acid (NAA) can be initiated by reactions with highly reactive radical species. wikipedia.org Pulse radiolysis studies have shown that NAA reacts with hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−). wikipedia.org The reaction with hydroxyl radicals leads to the formation of a hydroxyl adduct radical as an intermediate. wikipedia.org Similarly, the reaction with sulfate radicals results in the formation of an intermediate naphthyl methyl radical. wikipedia.org These radical-initiated reactions are a key component of the compound's degradation in aqueous environments. wikipedia.org

Photodegradation is another significant pathway for the breakdown of NAA. nih.gov The exposure of aqueous solutions of NAA to ultraviolet (UV) light has been shown to cause its degradation, following first-order kinetics. nih.gov The presence of oxygen and photosensitizers like titanium dioxide (TiO2) can enhance the rate of photolysis. nih.gov The photodegradation process involves the transformation of the parent molecule into various photoproducts. nih.gov

The oxidative degradation of NAA is a critical process that determines its environmental persistence. The rate of these reactions is influenced by environmental factors such as the presence of light, oxygen, and other reactive chemical species. wikipedia.orgnih.gov

The following table outlines the key aspects of the degradation pathways.

| Degradation Pathway | Initiating Species/Condition | Key Intermediates/Products |

| Radical Reactions | Hydroxyl radicals (•OH), Sulfate radicals (SO4•−) wikipedia.org | Hydroxyl adduct radical, Naphthyl methyl radical wikipedia.org |

| Oxidative Degradation | Oxygen, Reactive oxygen species wikipedia.org | Various oxidation products |

| Photodegradation | Ultraviolet (UV) light nih.gov | Photolysis intermediates nih.gov |

Advanced Applications and Non Clinical Biological Activities of Beta Naphthylacetic Acid Derivatives

Plant Growth Regulation and Horticultural Applications

As a synthetic auxin, 1-Naphthylacetic acid (NAA) is utilized extensively in agriculture and horticulture to manipulate plant growth and development, thereby improving crop yield and quality. mdpi.comherts.ac.uk Its primary functions include activating cell division and elongation, which underpins its various applications. mdpi.com

NAA is widely recognized for its efficacy as a rooting agent for the vegetative propagation of plants from stem and leaf cuttings. wikipedia.orgksu.edu The application of auxins like NAA is crucial for initiating the formation of adventitious roots—roots that develop from non-root tissue, such as stems. ksu.edunih.gov This process is fundamental to clonal propagation in the nursery industry. nih.gov

When a cutting is taken from a donor plant, a complex series of physiological and molecular events is triggered. oup.com Polar auxin transport plays a vital role in this process, leading to an accumulation of natural auxins at the base of the cutting, which is a prerequisite for root initiation. nih.govoup.com The exogenous application of NAA enhances this natural process, leading to a higher rooting percentage, an increased number of roots per cutting, and greater uniformity in root development. ksu.edunih.gov Research on Hemarthria compressa (whip grass) demonstrated that treatment with NAA significantly increased the rooting percentage, the number of adventitious roots, and the root dry weight per cutting compared to untreated controls. nih.govresearchgate.net

Table 1: Effect of NAA Treatment on Adventitious Rooting in Hemarthria compressa Cuttings Data extracted from a study on whip grass cuttings, showing the impact of a specific NAA concentration compared to control.

| Treatment Group | Rooting Percentage (%) | Number of Adventitious Roots per Cutting | Root Dry Weight per Cutting (g) |

|---|---|---|---|

| Control (No NAA) | Lower | Fewer | Lower |

| 200 mg/l NAA | Highest | Maximum | Highest |

This table illustrates the significant positive effect of NAA on key rooting parameters as observed in research studies. nih.govresearchgate.net

A significant application of NAA in horticulture is the management of fruit abscission, which is the natural shedding of organs like fruits. core.ac.uk NAA can prevent premature fruit drop in various crops, including apples, olives, and oranges. mdpi.comwikipedia.orgcabidigitallibrary.org This effect is achieved by delaying the degradation of cells within the abscission zone at the base of the fruit pedicel. cabidigitallibrary.org

Research on 'Idared' apples showed that trees treated with an NAA-based growth regulator had significantly fewer prematurely fallen fruits compared to untreated control trees. cabidigitallibrary.org A single application can control pre-harvest drop for 7-10 days, and the effect is typically observed within 2-3 days of application. cabidigitallibrary.org Studies have also demonstrated that NAA can increase the final fruit set in macadamia by inhibiting the abscission of young fruitlets. researchgate.net

Table 2: Influence of NAA on Pre-Harvest Fruit Drop in 'Idared' Apples Data from a study comparing untreated trees with those treated with an NAA-based product.

| Treatment Group | Average Number of Fallen Fruits per Tree |

|---|---|

| Control (Untreated) | 25 |

| Obsthormon 24a (NAA) | 2 to 10 |

This table demonstrates the effectiveness of NAA in reducing the number of prematurely dropped apples. cabidigitallibrary.org

Paradoxically, while NAA can prevent fruit drop, it is also one of the most potent chemical thinners used in apple production. netreefruit.orgsadivin.com Fruit thinning is an essential practice to reduce crop load, which prevents biennial bearing (abundant crop one year, poor crop the next) and increases the size and quality of the remaining fruit. netreefruit.orgsadivin.com

The thinning effectiveness of NAA is highly dependent on its concentration. netreefruit.org When applied post-bloom, it induces a stress response and promotes competition among developing fruitlets, leading to the abscission of weaker ones. core.ac.uk This reduction in fruit number allows the tree to allocate more resources to the remaining apples, resulting in larger fruit size at harvest. researchgate.net Studies on 'Granny Smith' and 'Zhigulevskoe' apples have shown that NAA treatments can significantly increase the final fruit mass. sadivin.com Furthermore, NAA application can influence fruit quality parameters, with research showing effects on fruit firmness, soluble solids concentration (SSC), and titratable acidity (TA).

Table 3: Effect of NAA Thinning on 'Granny Smith' Apple Quality Attributes Selected findings from a study evaluating different NAA concentrations and application timings.

| NAA Concentration | Application Time | Highest Achieved Fruit Mass (g) | Highest Achieved Firmness (kg cm⁻²) |

|---|---|---|---|

| 20 μl·l⁻¹ | Fruit Stage (FT) | 195.09 | - |

| 15 μl·l⁻¹ | Full Bloom (FBT) | - | 7.25 |

This table highlights how different NAA treatments can optimize specific fruit quality parameters.

In the field of plant biotechnology, NAA is a fundamental component of culture media for in vitro propagation. wikipedia.orgscialert.net It is particularly crucial for the processes of callus induction and organogenesis. scialert.net A callus is an undifferentiated mass of plant cells, which can be stimulated to differentiate into new organs like shoots and roots. scialert.netgsconlinepress.com

Research across numerous plant species has shown that NAA, often used in combination with a cytokinin such as 6-Benzyl Amino Purine (BAP), is highly effective at inducing callus formation from explants (small pieces of plant tissue). scialert.netsmujo.id The balance between the auxin (NAA) and cytokinin (BAP) is critical; a balanced ratio generally favors callus proliferation, while a high cytokinin-to-auxin ratio tends to promote shoot formation from the callus. scialert.net For example, in studies with Curly Kale and Lilium longiflorum, media containing specific concentrations of both NAA and BAP resulted in optimal callus growth and subsequent shoot development. scialert.netsmujo.id

Table 4: Effect of NAA and BAP on Callus Growth from Curly Kale Hypocotyls Results showing callus growth on media with varying concentrations of NAA and BAP.

| NAA Concentration (mg/l) | BAP Concentration (mg/l) | Callus Growth Observation |

|---|---|---|

| 0 | 0 | No callus growth |

| 1.0 | 1.0 | Maximum callus growth |

| 1.5 | 1.0 | High callus growth |

| 1.5 | 1.5 | High callus growth |

This table illustrates the synergistic effect of NAA and BAP on inducing callus formation. scialert.net

NAA is also employed to control undesirable vegetative growth, such as sprouting and excessive tillering in various crops. avocadosource.com In avocado production, for instance, NAA can be applied after pruning to control the regrowth of vigorous shoots (watershoots) from the cut surfaces. avocadosource.com This application helps manage tree vigor and reduces the need for subsequent labor-intensive pruning. avocadosource.com

In cereal crops like rice and wheat, NAA has been studied for its influence on tillering—the production of lateral shoots from the base of the plant. While some studies explore its potential to enhance productive tillers, its primary role in vigor control can be adapted to manage growth patterns. researchgate.netresearchgate.net For example, research in rice has investigated how NAA application at different growth stages affects biomass and paddy yield, which are related to tiller productivity. researchgate.net

Exploration of Other Biological Activities (Non-Clinical)

Beyond its well-established role in horticulture, research has uncovered other biological activities of NAA and its derivatives in non-clinical contexts.

In a study on maize, foliar application of NAA was found to help moderate the adverse effects of drought stress by influencing various physiological and biochemical traits. nih.gov Furthermore, metabolomic analysis of different pineapple varieties identified 1-naphthylacetic acid as an endogenous metabolite, with its abundance varying among cultivars, suggesting a role in fruit quality and development. mdpi.com

In microbiology, 2-naphthylacetic acid has been identified as a primary metabolite in the anaerobic degradation of naphthalene (B1677914) by certain sulfate-producing bacteria. mdpi.com In a different area of research, synthetic naphthalene derivatives have been tested for their anti-inflammatory potential. One study found that certain derivatives could inhibit the activation of neutrophils, a type of white blood cell, indicating potential bioactivity beyond plant systems. researchgate.net

Antifungal Activity of Specific Derivatives

The search for novel antifungal agents is driven by the rise of drug-resistant fungal strains. nih.gov Derivatives of naphthalene have shown promise in this area. For instance, studies on related naphthalene compounds, such as 2-acyl-1,4-naphthohydroquinones, have demonstrated antifungal properties. mdpi.com While direct studies on the antifungal activity of "Beta-naphthylacetic acids derivative 1" are not specified in the provided results, the broader class of naphthylamine derivatives has been investigated. For example, N-(pyridinylmethyl)naphthalen-1-amines, derived from α-naphthylamine, have shown activity against various human opportunistic pathogenic fungi, including yeasts and dermatophytes. nih.gov One such derivative, possessing a pyridine (B92270) ring in the β-position, was particularly effective against Trichophyton rubrum, the fungus responsible for a majority of chronic dermatophyte infections. nih.gov

Similarly, various metal complexes incorporating 1-naphthylacetato and 2-naphthylacetato ligands have been screened for their antifungal properties. researchgate.net For instance, certain cobalt (III) complexes have shown enhanced inhibitory activity against fungal strains compared to the parent ligand alone. researchgate.net

| Derivative Class | Fungal Species | Activity |

| N-(pyridinylmethyl)naphthalen-1-amines | Trichophyton rubrum | Moderate activity (MIC = 6.25 μg/mL) |

| N-(pyridinylmethyl)naphthalen-1-amines | Dermatophytes | Moderate activity (MIC = 32–62 μg/mL) |

| Cobalt(III) complexes with naphthylacetato ligands | Candida albicans, Aspergillus fumigatus | Significant growth inhibition (>80%) |

Antiviral Properties of Synthesized Derivatives

The naphthalene scaffold is a key feature in certain compounds developed for antiviral applications. Research into naphthalenesulfonic acid derivatives has yielded compounds with potent and selective inhibitory effects against HIV-1 and HIV-2. nih.gov A notable example is a bis(naphthalenedisulfonic acid) derivative, which demonstrated significant inhibition of virus-induced cytopathogenicity in MT-4 cells, with an ED50 value of 7.6 µM for HIV-1. nih.gov These active compounds were all derivatives of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, marking them as important leads for the development of new anti-HIV agents. nih.gov

While the above examples are not direct derivatives of beta-naphthylacetic acid, they highlight the potential of the naphthalene core in designing antiviral agents. Other studies have explored different naphthalene-containing structures. For instance, a novel phthalic acid ester derivative isolated from a mangrove fern, which contains a naphthalene-like core, showed potent activity against human parainfluenza virus 3 (hPiV3) with an EC50 of 29.4 μM. researchgate.netgriffith.edu.au The antiviral activity of such compounds underscores the importance of the naphthalene structural motif in medicinal chemistry.

| Derivative Class | Virus | Key Finding |

| Bis(naphthalenedisulfonic acid) | HIV-1 | ED50 = 7.6 µM in MT-4 cells |

| Bis(naphthalenedisulfonic acid) | HIV-2 | ED50 = 36 µM in MT-4 cells |

| Phthalic acid ester derivative | hPiV3 | EC50 = 29.4 µM |

Modulation of Plant Antioxidant Enzymatic Activities

Beta-naphthylacetic acid, as a synthetic auxin, can influence various physiological processes in plants, including their response to stress. mdpi.comfrontiersin.org Abiotic stressors, such as heavy metals and high salinity, often lead to the overproduction of reactive oxygen species (ROS) in plant cells, causing oxidative damage. frontiersin.orgnih.gov Plants counteract this with an antioxidant defense system, which includes enzymes like superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). frontiersin.orgnih.gov

Studies have shown that the application of naphthylacetic acid (NAA) can modulate the activity of these enzymes, helping to mitigate stress. For example, in tomato plants under cadmium (Cd) stress, treatment with NAA significantly enhanced the activities of SOD and POD. mdpi.com This enhancement of the antioxidant defense system helps in scavenging ROS, thereby protecting the plant from oxidative damage. mdpi.com Similarly, in chufa plants under alkaline stress, foliar application of NAA upregulated the enzymatic antioxidant system, leading to reduced oxidative stress. frontiersin.org In graft healing processes, NAA treatment has been observed to significantly enhance the activities of SOD, POD, and polyphenol oxidase (PPO) at the graft junction, which is crucial for successful grafting. peerj.com

| Plant | Stressor | Enzyme | Effect of NAA Application |

| Tomato (Solanum lycopersicum) | Cadmium (Cd) | SOD, POD, CAT | Increased activity |

| Chufa (Cyperus esculentus) | Alkaline | SOD, POD, CAT | Upregulated enzymatic system |

| Melon (Cucumis melo) | Grafting | SOD, POD, PPO | Enhanced activity at graft junction |

Coordination Chemistry of Beta-Naphthylacetic Acid as Ligands in Metal Complexes

Carboxylate ligands, including beta-naphthylacetato (the deprotonated form of beta-naphthylacetic acid), are highly effective at forming coordination complexes with a wide array of metal ions. mdpi.comsemanticscholar.org These metal complexes often exhibit interesting structural features and biological activities that differ from the free ligands. nih.govresearchgate.net

Structural Features and Coordination Modes

Beta-naphthylacetato ligands can coordinate to metal ions in various modes, thanks to the two oxygen atoms of the carboxylate group. mdpi.com This versatility allows for the formation of mononuclear, dinuclear, and polynuclear complexes. semanticscholar.org In these structures, the beta-naphthylacetato ligand can act as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting two or more metal centers. mdpi.com

The resulting metal complexes can have different geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion and the presence of other co-ligands. mdpi.comresearchgate.net A wide range of metal ions have been used to create complexes with naphthylacetato ligands, including first-row transition metals like manganese(II/III), cobalt(II), nickel(II), copper(II), and zinc(II), as well as second and third-row transition metals such as ruthenium(II/III) and silver(I). mdpi.comsemanticscholar.org

Investigating Biological Activities of Metal-Beta-Naphthylacetato Complexes (e.g., in vitro studies on cell lines, non-human)

The formation of metal complexes with beta-naphthylacetato can significantly enhance or modify the biological activity of the parent ligand. semanticscholar.orgnih.gov These complexes have been evaluated for various biological properties, including antimicrobial and cytotoxic activities in non-human cell line studies. researchgate.net

For example, certain cobalt(III) complexes with naphthylacetato ligands have shown greater inhibitory effects against bacteria and fungi than the free ligands. researchgate.net Similarly, nickel(II) complexes have been studied for their potential biological applications. researchgate.net The cytotoxic activity of N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, which are related naphthalene derivatives, has been demonstrated against several human cancer cell lines, including breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) lines, with some derivatives showing IC50 values below 10 μg/mL. nih.gov The coordination of these types of ligands to metal centers is an active area of research to develop new therapeutic agents.

Supramolecular Catalysis involving Beta-Naphthylacetic Acid Derivatives

Supramolecular chemistry offers a pathway to mimic the efficiency and selectivity of natural enzymes by using non-covalent interactions to create self-assembled catalytic systems. nih.govrsc.org Derivatives of naphthylacetic acid have been employed in the construction of such "artificial enzymes." nih.gov

A study involving a 1-naphthaleneacetic acid-appended phenylalanine derivative demonstrated the formation of hydrogels that exhibit esterase-like activity. nih.gov These hydrogels, formed through self-assembly in a buffer solution, create nanofibrillar network structures. It was discovered that co-assembled systems with a helical nanofibrillar morphology showed enhanced catalytic efficiency in ester hydrolysis compared to those with straight fibers. nih.gov This suggests that the specific supramolecular arrangement, governed by non-covalent interactions, creates a "catalytic hotspot" that facilitates the chemical reaction, mimicking the active site of an enzyme. nih.gov This research highlights the potential of beta-naphthylacetic acid derivatives as building blocks for creating novel catalytic systems with tailored properties.

Structure Activity Relationship Sar Studies of Beta Naphthylacetic Acid Derivatives

Impact of Substitution Patterns on the Naphthalene (B1677914) Ring on Bioactivity

The substitution pattern on the naphthalene ring of beta-naphthylacetic acid derivatives plays a pivotal role in determining their auxin activity. Research has shown that both the type and position of substituents can significantly modulate the biological response.

For instance, studies on various naphthalene derivatives have revealed that modifications on the naphthalene nucleus can have a pronounced effect. In one study, among several compounds with substitutions on the naphthalene ring, 2-methyl-1-naphthaleneacetic acid was identified as a potent inducer of flowering. uchicago.edu This suggests that the introduction of a methyl group at the 2-position of the naphthalene ring, in conjunction with the acetic acid side chain at the 1-position, is favorable for this specific biological activity.

| Compound | Substitution on Naphthalene Ring | Biological Activity (Flowering Induction) |

| 1-Naphthaleneacetic acid | None | Active |

| 2-Methyl-1-naphthaleneacetic acid | 2-Methyl | Active |

This table is based on findings related to flowering induction and may not represent all aspects of auxin activity.

Role of the Acetic Acid Moiety in Efficacy and Selectivity

The acetic acid side chain is a critical determinant of auxin activity in beta-naphthylacetic acid derivatives. For a compound to exhibit auxin-like properties, the presence of a carboxyl group, or a group that can be readily converted to a carboxyl group, is generally considered essential. uchicago.edu

The length and structure of the side chain are also crucial. For example, while beta-(1-naphthyl)-propionic acid and gamma-(1-naphthyl)butyric acid showed activity in inducing flowering in pineapple plants, this activity was not always well-correlated with their performance in other auxin assays like the pea test. uchicago.edu This highlights that the nature of the side chain can influence the selectivity of the compound for different auxin-mediated responses in various plant species.

Modifications to the carboxyl group, such as esterification, can have varied effects. In some cases, esters of naphthaleneacetic acid have been found to be inactive, while in other contexts, methyl naphthaleneacetate was reported to have half the activity of the free acid. uchicago.eduuchicago.edu This discrepancy may be attributed to differences in experimental conditions, plant species, and the ability of the plant tissue to hydrolyze the ester back to the active acid form. The acetamide (B32628) and acetonitrile (B52724) derived from 1-naphthaleneacetic acid have also demonstrated activity in forcing pineapple plants to flower. uchicago.edu

| Derivative of 1-Naphthaleneacetic Acid | Modification of Acetic Acid Moiety | Biological Activity (Flowering Induction) |

| 1-Naphthaleneacetic acid | -CH2COOH | Active |

| β-(1-Naphthyl)-propionic acid | -CH2CH2COOH | Active |

| γ-(1-Naphthyl)butyric acid | -CH2CH2CH2COOH | Active |

| 1-Naphthaleneacetamide | -CH2CONH2 | Active |

| 1-Naphthaleneacetonitrile | -CH2CN | Active |

This table is based on findings related to flowering induction in pineapple plants.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of beta-naphthylacetic acid derivatives is a key factor influencing their interaction with biological targets. The spatial arrangement of the naphthalene ring and the acetic acid side chain dictates how the molecule fits into the binding pocket of auxin receptors.

Molecular docking and simulation studies have provided insights into the binding of related compounds like 1-naphthaleneacetic acid (α-NAA) with biological macromolecules such as DNA. nih.gov These studies suggest that the molecule can intercalate between base pairs, with the naphthalene ring playing a significant role in this interaction through π-π stacking. nih.gov The conformation of the DNA itself can be altered upon binding, indicating a dynamic interplay between the ligand and its target. nih.gov

While specific conformational analysis data for "Beta-naphthylacetic acids derivative 1" is not available in the provided search results, the principles derived from studies of similar molecules underscore the importance of molecular shape. The relative orientation of the aromatic ring and the acidic side chain, determined by the rotational freedom around the connecting bonds, is critical for optimal binding and subsequent biological activity.

Comparative Analysis with Other Synthetic Auxins

Beta-naphthylacetic acid and its derivatives belong to the broader class of synthetic auxins, which also includes compounds like indole-3-acetic acid (IAA), indole-3-butyric acid (IBA), and 2,4-dichlorophenoxyacetic acid (2,4-D). uchicago.eduresearchgate.net Comparative studies are essential for understanding the relative potency and specificity of these different auxin families.

In the Avena coleoptile test, a classic bioassay for auxin activity, the relative activities of indoleacetic acid, indolebutyric acid, and naphthaleneacetic acid were found to be 100:5:19, respectively, when applied in agar. uchicago.edu This indicates that under these specific conditions, naphthaleneacetic acid is more active than indolebutyric acid but less active than indoleacetic acid. uchicago.edu However, when applied in lanolin, the relative activities shifted to 100:11:11, highlighting the influence of the delivery vehicle on perceived activity. uchicago.eduuchicago.edu

Furthermore, the biological response can be species- and tissue-dependent. For example, while certain naphthaleneacetic acid derivatives are potent inducers of flowering in pineapple, they may exhibit different levels of activity in other assays like the pea test. uchicago.edu This contrasts with other auxins like indoleacetic acid, which can sometimes antagonize the effects of other auxins. uchicago.edu

| Synthetic Auxin | Relative Activity in Avena Coleoptile Test (Agar) | Relative Activity in Avena Coleoptile Test (Lanolin) |

| Indoleacetic acid | 100 | 100 |

| Indolebutyric acid | 5 | 11 |

| Naphthaleneacetic acid | 19 | 11 |

This table presents a comparative view of the activity of different synthetic auxins based on the Avena coleoptile test.

Analytical Methodologies for Beta Naphthylacetic Acid and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of beta-naphthylacetic acid derivatives, providing the necessary separation from complex matrices and other related compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted method for the analysis of beta-naphthylacetic acid and its derivatives due to its high resolution and sensitivity.

Research Findings:

A common approach for the analysis of 2-naphthylacetic acid involves reverse-phase (RP) HPLC. sielc.com This technique separates compounds based on their hydrophobicity. For instance, 2-naphthylacetic acid can be effectively separated using a C18 column, a stationary phase with long alkyl chains that interact with the nonpolar naphthalene (B1677914) ring of the analyte. nih.gov

The mobile phase composition is a critical parameter in achieving optimal separation. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often acidified to suppress the ionization of the carboxylic acid group and improve peak shape. sielc.comnih.gov For example, a mobile phase of acetonitrile and water with phosphoric acid is effective for the separation of 2-naphthylacetic acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are used instead of phosphoric acid. sielc.com

In the analysis of a related compound, beta-naphthoxyacetic acid (BNOA), an HPLC method utilizing a reversed-phase C18 column with a mobile phase of acetonitrile-2% acetic acid in water (50:50, v/v) has been successfully employed. nih.gov This method demonstrated good resolution and a retention time of approximately 7 minutes. nih.gov

Table 1: HPLC Parameters for the Analysis of Beta-Naphthylacetic Acid Derivatives

| Parameter | 2-Naphthylacetic Acid | Beta-Naphthoxyacetic Acid (BNOA) |

| Column | Newcrom R1 (Reverse-Phase) sielc.com | Reversed-Phase C18 nih.gov |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com | Acetonitrile-2% Acetic Acid in Water (50:50, v/v) nih.gov |

| Detection | UV sielc.com | UV nih.gov |

| Retention Time | Not specified | ~7 min nih.gov |

| Flow Rate | Not specified | 1.0 ml/min nih.gov |

This table presents typical HPLC conditions and is not exhaustive.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of beta-naphthylacetic acid derivatives, often coupled with mass spectrometry for definitive identification.

Research Findings:

Due to the low volatility of carboxylic acids, derivatization is a common prerequisite for the GC analysis of compounds like 2-naphthylacetic acid. This process converts the analyte into a more volatile and thermally stable derivative. A study on the determination of five plant growth regulators, including 2-naphthylacetic acid, in bean sprouts utilized chemical derivatization prior to GC-MS analysis to improve the quality and yield of the analysis. medchemexpress.com

The choice of derivatizing agent is crucial for successful analysis. While specific agents for 2-naphthylacetic acid are not detailed in the provided search results, general practice for acidic compounds often involves esterification to form, for example, methyl or silyl (B83357) esters.

Spectrometric Detection Methods

Spectrometric detectors are invariably coupled with chromatographic systems to provide sensitive and selective detection of beta-naphthylacetic acid derivatives. Furthermore, standalone spectrometric techniques are indispensable for structural elucidation.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, often coupled with HPLC (LC-MS/MS), is a highly sensitive and specific technique for the determination of trace levels of beta-naphthylacetic acid derivatives in complex samples. nih.govresearchgate.net

Research Findings:

LC-MS/MS methods have been developed for the analysis of various plant growth regulators, including naphthaleneacetic acid isomers. researchgate.net These methods offer excellent selectivity and low detection limits. For instance, in the analysis of 1-naphthylacetic acid and its amide derivative, LC coupled to a triple quadrupole mass spectrometer (LC/(QqQ)MS/MS) was used. nih.gov The analytes were ionized using electrospray ionization (ESI), with negative ionization mode often being suitable for acidic compounds like 2-naphthylacetic acid. nih.gov

The NIST WebBook provides mass spectral data for 2-naphthylacetic acid, which is essential for its identification by mass spectrometry. nist.gov The mass spectrum shows characteristic fragmentation patterns that can be used for confirmation. chemicalbook.com Similarly, mass spectral data, including GC-MS and MS-MS information, is available for the related compound 2-naphthoxyacetic acid. nih.gov

Table 2: Mass Spectrometry Data for Beta-Naphthylacetic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) |

| 2-Naphthylacetic acid | C₁₂H₁₀O₂ nih.gov | 186.21 nih.gov | 141, 115, 186 chemicalbook.com |

| Beta-Naphthoxyacetic acid | C₁₂H₁₀O₃ nih.gov | 202.21 nih.gov | 115, 202, 127 nih.gov |

This table provides a summary of key mass spectrometry data.

Ultraviolet (UV) Spectrophotometry

UV spectrophotometry is a common detection method used in conjunction with HPLC for the quantification of beta-naphthylacetic acid derivatives. The naphthalene ring system in these compounds exhibits strong UV absorbance.

Research Findings:

The UV-Vis spectrum of 2-naphthoic acid, a structurally similar compound, shows absorption maxima at 236 nm, 280 nm, and 334 nm. sielc.com This information is useful for selecting the optimal wavelength for detection in HPLC analysis to achieve maximum sensitivity. sielc.com For the HPLC analysis of alpha-naphthylacetic acid, UV detection at 272 nm has been reported. nih.govresearchgate.net Given the structural similarity, a comparable wavelength would likely be suitable for the detection of 2-naphthylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including beta-naphthylacetic acid derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Research Findings:

¹H NMR and ¹³C NMR spectral data for 2-naphthylacetic acid are available in public databases. nih.govchemicalbook.comchemicalbook.com The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene ring system and the protons of the acetic acid side chain. chemicalbook.com The chemical shifts and splitting patterns of these signals provide valuable information for confirming the structure. Similarly, the ¹³C NMR spectrum provides the chemical shifts for each unique carbon atom in the molecule, further corroborating its structure. chemicalbook.com An example of analyzing the IR and NMR spectra of the related compound 2-naphthol (B1666908) demonstrates the principles that would be applied to 2-naphthylacetic acid. youtube.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

In the context of naphthylacetic acid derivatives, FT-IR spectroscopy provides detailed information about the molecular vibrations. A comprehensive study on 1-naphthylacetic acid (NAA), a closely related isomer, utilized FT-IR and FT-Raman spectroscopy on a polycrystalline sample at room temperature. nih.gov The vibrational frequencies observed in the spectra were assigned to specific modes of vibration within the molecule, aided by computational methods such as density functional theory (DFT). nih.gov

The analysis of the FT-IR spectrum of NAA reveals characteristic absorption bands that confirm the presence of its key functional groups. The simulation of the infrared spectrum based on these calculations showed excellent agreement with the observed spectral patterns. nih.gov This concordance between theoretical and experimental data validates the vibrational assignments and provides a robust basis for the structural characterization of NAA and, by extension, other naphthylacetic acid derivatives. nih.gov

Key Vibrational Assignments for 1-Naphthylacetic Acid (NAA) based on FT-IR Spectroscopy nih.gov

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3400-2400 | O-H stretching | Carboxylic Acid (O-H) |

| ~1700 | C=O stretching | Carboxylic Acid (C=O) |

| ~1600-1450 | C=C stretching | Aromatic Ring |

| ~1440-1395 | O-H bending | Carboxylic Acid (O-H) |

| ~1300-1200 | C-O stretching | Carboxylic Acid (C-O) |

| ~900-675 | C-H out-of-plane bending | Aromatic Ring |

This table presents typical FT-IR absorption regions for the functional groups found in 1-naphthylacetic acid, providing a reference for the analysis of its derivatives.

Sample Preparation and Extraction Techniques from Biological and Environmental Matrices

The accurate quantification of beta-naphthylacetic acid derivatives from complex biological and environmental samples necessitates efficient sample preparation and extraction. researchgate.net The primary goals of these procedures are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. researchgate.netbiotage.com

Several methods have been developed for the extraction of the related compound, 1-naphthylacetic acid (NAA), from various matrices, which are applicable to its derivatives. These include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. nih.goveurl-pesticides.eu

Extraction from Biological Matrices (e.g., Fruits and Vegetables): For samples like tomatoes, zucchini, and garlic, multi-residue methods are often employed. nih.govresearchgate.net A common procedure involves:

Homogenization: The sample is first homogenized to ensure uniformity. For example, 20.0 g of a fruit or vegetable sample is blended with acetone (B3395972) and 1 mol/L hydrochloric acid. mhlw.go.jp

Extraction: The analyte is extracted from the homogenized sample using a suitable solvent. The QuEChERS method, for instance, uses acetonitrile followed by the addition of salts like magnesium sulfate (B86663) and sodium acetate (B1210297) to induce phase separation. eurl-pesticides.eu Another approach uses ethyl acetate with magnesium sulfate and sodium chloride. eurl-pesticides.eu

Cleanup: The extract is then purified to remove co-extracted matrix components that could interfere with analysis. This is often achieved through dispersive solid-phase extraction (dSPE), where a sorbent like primary secondary amine (PSA) is used to remove organic acids, sugars, and other polar interferences. eurl-pesticides.eu For tea leaves, a graphitized carbon black cartridge may be used for cleanup. mhlw.go.jp

Final Preparation: The cleaned extract is evaporated and reconstituted in a solvent suitable for injection into the analytical instrument, such as a liquid chromatograph-tandem mass spectrometer (LC-MS/MS). eurl-pesticides.eumhlw.go.jp

Extraction from Environmental Matrices (e.g., Soil): For soil samples, the extraction process is adapted to the matrix's complexity. A validated method for NAA in soil includes the following steps:

Extraction: The soil sample is typically extracted with an organic solvent or a solvent mixture. A common method involves extracting with acidified acetone.

Purification: Liquid-liquid partitioning and column chromatography are often used for cleanup. For instance, after extraction, the analyte can be transferred into diethyl ether, then into an aqueous dipotassium (B57713) hydrogen phosphate (B84403) solution, and back into diethyl ether under acidic conditions to purify it from interferences. mhlw.go.jp

Analysis: The final extract is analyzed using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). researchgate.net

Summary of Extraction Techniques for Naphthylacetic Acid

| Method | Matrix | Key Steps | Reference(s) |

| QuEChERS | Fruits & Vegetables (Tomato, Zucchini) | Homogenization; extraction with acetonitrile and salts (MgSO₄, NaAc); cleanup with dispersive SPE (PSA). | nih.goveurl-pesticides.eu |

| Ethyl Acetate Method | Fruits & Vegetables (Tomato, Zucchini) | Homogenization; extraction with ethyl acetate and salts (MgSO₄, NaCl); centrifugation; evaporation and reconstitution. | nih.goveurl-pesticides.eu |

| Liquid-Liquid Extraction | Fruits, Soil | Extraction with acetone under acidic conditions; hydrolysis of conjugates; partitioning between diethyl ether and aqueous phases at different pH values; cleanup with silica (B1680970) gel column chromatography. | mhlw.go.jp |

| Solid-Phase Extraction | Water, Soil | Sample pH adjustment; loading onto a conditioned SPE cartridge (e.g., weak anion exchange); washing to remove interferences; elution of the analyte with a suitable solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). | researchgate.netnih.gov |

Method Validation and Quality Control Procedures

Method validation is essential to ensure that an analytical procedure is reliable, reproducible, and fit for its intended purpose. For the analysis of naphthylacetic acid and its derivatives, validation is typically performed according to international guidelines, such as those from the Directorate-General for Health and Consumers (DG-SANCO) or the Collaborative International Pesticides Analytical Council (CIPAC). nih.govresearchgate.net Key parameters assessed during validation include linearity, accuracy, precision, recovery, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For NAA, excellent linearity has been demonstrated over several orders of magnitude, with correlation coefficients (r²) typically greater than 0.99. nih.govse.org.pk

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where samples are spiked with a known amount of the analyte. For NAA analysis in various matrices, mean recovery values are generally within the acceptable range of 70-120%. For example, recoveries for NAA in tomatoes and zucchini using different extraction methods ranged from 76% to 107%. nih.gov In another study, the mean recovery of NAA from tomato berries was 96%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For NAA analysis, RSD values are typically below 15-20%, indicating good precision. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. For NAA, sensitive methods like LC-MS/MS have achieved LOQs as low as 0.002 mg/kg in tomatoes and 0.005 mg/kg in garlic and soil. researchgate.netresearchgate.net

Quality Control: Routine quality control procedures involve the analysis of blank samples, spiked samples (quality control samples), and calibration standards with each batch of samples to monitor the method's performance and ensure the validity of the results.

Validation Data for 1-Naphthylacetic Acid (NAA) Analysis in Various Matrices

| Parameter | Matrix | Method | Finding | Reference(s) |

| Linearity (r²) | Tomato, Zucchini | LC-MS/MS (QuEChERS, EtOAc, mini-Luke) | > 0.996 | nih.gov |

| Linearity (r) | PGR Formulations | HPLC-UV | 0.999 | researchgate.netse.org.pk |

| Recovery (%) | Tomato, Zucchini | QuEChERS | 76 - 85% | nih.gov |

| Recovery (%) | Tomato, Zucchini | Ethyl Acetate | 83 - 107% | nih.gov |

| Recovery (%) | Tomato | LC-MS/MS | Mean 96% | researchgate.net |

| Precision (%RSD) | Tomato, Zucchini | QuEChERS | < 7% | nih.gov |

| Precision (%RSD) | Tomato, Zucchini | Ethyl Acetate | < 11% | nih.gov |

| Precision (%RSD) | Tomato | LC-MS/MS | 6% | researchgate.net |

| LOD | Tomato | LC-MS/MS | 0.002 mg/kg | researchgate.net |

| LOQ | Garlic, Soil | HPLC-MS/MS | 0.005 mg/kg | researchgate.net |

| LOQ | Agricultural Products | LC-MS/MS | 0.01 mg/kg | mhlw.go.jp |

Environmental Fate and Ecological Interactions of Beta Naphthylacetic Acid Derivatives

Biodegradation Pathways in Soil Systems

The breakdown of beta-naphthylacetic acid derivatives in soil is primarily a biological process driven by microbial activity. Microorganisms in the soil utilize these compounds as a source of carbon and energy, leading to their degradation. The primary mechanism for the aerobic degradation of aromatic compounds like beta-naphthylacetic acid involves the cleavage of the aromatic ring structure through pathways such as beta-oxidation. nih.gov This process involves the oxidation of the beta-carbon, which ultimately breaks down the molecule into smaller, less complex substances. nih.gov

The degradation process often begins with the hydroxylation of the naphthalene (B1677914) ring, a reaction catalyzed by enzymes like hydroxylases. nih.gov This initial step makes the molecule more susceptible to further breakdown. Following hydroxylation, a series of enzyme-catalyzed reactions lead to the opening of the ring and the formation of intermediates that can enter central metabolic pathways. nih.gov For instance, the degradation of similar compounds can proceed through intermediates like catechol, which is then further broken down. nih.gov

The rate and extent of biodegradation can be influenced by several soil factors:

Microbial Population: The presence of a diverse and adapted microbial community is essential for efficient degradation.

Soil Type and Composition: Soil properties such as pH, organic matter content, and texture can affect the bioavailability and degradation of these compounds.

Temperature and Moisture: Optimal temperature and moisture levels are necessary to support microbial activity and, consequently, biodegradation.

Research has shown that certain bacterial strains, such as Pseudomonas aeruginosa, are capable of degrading naphthalene and its derivatives. mdpi.com The presence of one aromatic compound, like naphthalene, can sometimes enhance the biodegradation of other related polycyclic aromatic hydrocarbons (PAHs) by stimulating the growth of degrading bacteria and the production of relevant enzymes. mdpi.com

Table 1: Factors Influencing Biodegradation of Beta-Naphthylacetic Acid Derivatives in Soil

| Factor | Influence on Biodegradation |

|---|---|

| Microbial Community | The presence of adapted microorganisms is crucial for the breakdown of the compound. |

| Soil pH | Affects microbial activity and the chemical form of the acid. |

| Organic Matter | Can influence the sorption and bioavailability of the compound to microorganisms. |

| Temperature | Directly impacts the metabolic rate of degrading microorganisms. |

| Moisture | Essential for microbial life and the diffusion of the compound in the soil matrix. |

Photodegradation Processes and Products

When exposed to sunlight, beta-naphthylacetic acid derivatives can undergo photodegradation, a process where light energy breaks down the chemical structure. Studies on the photodegradation of alpha-naphthaleneacetic acid (NAA), a closely related isomer, provide insights into the potential photolytic behavior of beta-naphthylacetic acid.

The rate of photolysis is significantly influenced by the wavelength of light, with ultraviolet (UV) light being more effective than fluorescent light in promoting degradation. nih.gov The process generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the compound. nih.gov For NAA, the half-life under UV light has been reported to be around 60 minutes. nih.gov

Several factors can affect the rate of photodegradation:

Presence of Oxygen: Oxygen can participate in the photochemical reactions, often leading to a higher rate of degradation. nih.gov

pH: The pH of the medium can influence the chemical form of the acid and its susceptibility to photolysis, with acidic conditions sometimes favoring degradation. nih.govresearchgate.net

Photosensitizers: Substances like titanium dioxide (TiO2) can act as photocatalysts, significantly accelerating the degradation process in the presence of UV light. nih.gov Humic substances, on the other hand, can sometimes inhibit photocatalytic degradation. researchgate.net

The photodegradation of NAA has been found to produce several intermediates. nih.gov While specific products for beta-naphthylacetic acid are not detailed in the provided search results, the degradation of similar aromatic acids often involves the hydroxylation of the aromatic ring and subsequent cleavage, leading to the formation of smaller organic molecules.

Table 2: Factors Affecting the Photodegradation of Naphthaleneacetic Acid Derivatives

| Factor | Effect on Photodegradation Rate |

|---|---|

| Light Source | UV light is more effective than fluorescent light. nih.gov |

| Oxygen | The presence of oxygen generally increases the rate. nih.gov |

| pH | Acidic conditions can enhance the degradation rate. nih.govresearchgate.net |

| Photocatalysts (e.g., TiO2) | Can significantly accelerate the process. nih.gov |

| Humic Substances | May inhibit photodegradation. researchgate.net |

Aquatic Dissipation and Environmental Persistence

Beta-naphthylacetic acid derivatives can enter aquatic systems through runoff from agricultural areas. Their persistence and dissipation in water are governed by a combination of physical, chemical, and biological processes. Naphthenic acids, a broader class of compounds that includes beta-naphthylacetic acid, are known to be persistent in aquatic environments. nih.gov

The primary routes of dissipation in water include:

Biodegradation: As in soil, aquatic microorganisms can degrade these compounds. However, the rates can be slow, contributing to their persistence. nih.gov

Photodegradation: As discussed previously, sunlight can break down these compounds in the water column.

Adsorption to Sediments: These compounds can bind to organic matter and clay particles in sediments, which can act as a long-term sink and potentially lead to accumulation. nih.gov

Interactions with Microbial Communities in Soil and Water

The introduction of beta-naphthylacetic acid derivatives into soil and water can have varied effects on the indigenous microbial communities. These interactions are complex and can influence both the structure and function of the microbial ecosystem.

In some cases, these compounds can serve as a carbon source for certain microorganisms, leading to an increase in the population of bacteria capable of degrading them. mdpi.com However, high concentrations of aromatic compounds can also exert toxic effects on microbial communities. For example, exposure to high levels of polycyclic aromatic hydrocarbons (PAHs) has been shown to decrease the total number of bacteria and the proportion of viable bacteria in freshwater sediments. nih.gov

The response of the microbial community is also dependent on the bioavailability of the compound, which can be influenced by its chemical properties and the characteristics of the surrounding environment. nih.gov

Theoretical and Computational Studies on Beta Naphthylacetic Acid Derivatives